tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate
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Description
Tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate is a useful research compound. Its molecular formula is C16H24N2O5S and its molecular weight is 356.44. The purity is usually 95%.
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Biological Activity
tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate (CAS: 1251592-96-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H24N2O5S, with a molecular weight of 356.44 g/mol. The compound features a pyridine ring substituted with a piperidine sulfonamide group, which is critical for its biological activity.
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data of Related Compounds
Compound ID | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 13 | A-431 | <10 | |
Compound 14 | Jurkat | <15 | |
tert-butyl | Various | TBD | Current Study |
The mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases associated with cancer progression. For instance, compounds in the same class have been shown to inhibit GSK-3β and IKKβ, which are critical in inflammatory responses and cancer cell survival pathways .
Anticonvulsant Activity
In addition to anticancer properties, some derivatives of this compound have shown potential anticonvulsant activity. A related study highlighted the efficacy of similar structures in reducing seizure activity in animal models, suggesting a promising avenue for further research in epilepsy treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the piperidine and pyridine rings can significantly influence potency and selectivity. For example, substituents on the pyridine ring have been correlated with enhanced inhibitory activity against cancer cell lines .
Table 2: SAR Analysis of Related Compounds
Substituent | Effect on Activity | Reference |
---|---|---|
Methoxy Group | Increased potency | |
Dimethyl Substitution | Reduced cytotoxicity | |
Sulfonamide Linkage | Essential for activity | Current Study |
Case Studies
Several case studies provide insight into the efficacy and safety profile of related compounds:
- Case Study on Anticancer Efficacy : A recent study demonstrated that a derivative with similar structural features displayed significant reduction in tumor size in xenograft models .
- Anticonvulsant Research : A study involving animal models showed that administration of related sulfonamide compounds led to a marked decrease in seizure frequency compared to control groups .
- Inflammation Models : Inflammation-induced models showed that compounds similar to this compound effectively suppressed pro-inflammatory cytokines, indicating potential use in inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)23-15(20)12-17-11-13(7-8-14(17)19)24(21,22)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPXUDOWWCAWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=CC1=O)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.